molecular formula C14H16Cl2OSi2 B1581840 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane CAS No. 3582-72-7

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Cat. No.: B1581840
CAS No.: 3582-72-7
M. Wt: 327.3 g/mol
InChI Key: AUWRUFAJYVQXSH-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is an organochlorosilane compound with the molecular formula C14H16Cl2OSi2. It is a liquid at room temperature and is primarily used in research and industrial applications . This compound is known for its unique chemical structure, which includes two silicon atoms bonded to chlorine, methyl, and phenyl groups.

Preparation Methods

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane can be synthesized through several methods. One common method involves the controlled hydrolysis of diorganyldichlorosilanes or organyltrichlorosilanes . The reaction typically involves the use of aluminum chloride and dimethyl ether at elevated temperatures and reduced pressure . Industrial production methods may vary, but they generally follow similar principles to ensure high yields and purity.

Chemical Reactions Analysis

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, dimethyl ether, and various alkyl or aryl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways depend on the application and the reaction conditions used .

Comparison with Similar Compounds

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine, methyl, and phenyl groups bonded to silicon atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWRUFAJYVQXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883991
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3582-72-7
Record name 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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URL https://commonchemistry.cas.org/detail?cas_rn=3582-72-7
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
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Synthesis routes and methods

Procedure details

Methylphenyl dichlorosilane (765 g; 4.0 mol.) and the same amount of diethyl ether were introduced into a four-necked flask of 2 liters volume equipped with a stirring machine, a reflux condenser, a thermometer and a dropping funnel, followed by stirring the mixture, dropwise adding 36 g (2.0 mol.) of water through the dropping funnel over five hours under nitrogen atmosphere, and then refluxing the mixture for an additional three hours. After refluxing the mixture, ether was distilled off and the starting material, methylphenyl dichlorosilane (184 g; 0.96 mol.) was recovered by distilling the reaction mixture in vacuo to obtain 220 g (0.67 mol.) of 1,3-dimethyl-1,3-diphenyl dichlorodisiloxane. Boiling Point=135°-138° C./2 mmHg.
Quantity
765 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
184 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 2
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 3
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 4
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 5
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 6
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Customer
Q & A

Q1: What is the significance of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane in organosilicon chemistry?

A1: this compound serves as a valuable precursor in synthesizing organosilicon polymers with phenylenesiloxane units []. These polymers often exhibit desirable properties like high thermal stability and unique optical characteristics, making them attractive for various applications.

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